1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine
Description
Properties
Molecular Formula |
C20H28Cl2N2O4 |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
ditert-butyl 2-(3,4-dichlorophenyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C20H28Cl2N2O4/c1-19(2,3)27-17(25)23-9-10-24(18(26)28-20(4,5)6)16(12-23)13-7-8-14(21)15(22)11-13/h7-8,11,16H,9-10,12H2,1-6H3 |
InChI Key |
ULOLHCVDUNLORU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine typically involves the protection of piperazine with Boc groups followed by the introduction of the dichlorophenyl substituent. One common method involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1,4-Di-Boc-piperazine. Subsequently, the dichlorophenyl group is introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of deprotected piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The Boc protecting groups can be removed under acidic conditions, revealing the active piperazine moiety .
Comparison with Similar Compounds
Cytotoxic Activity
Piperazine derivatives bearing 3,4-dichlorophenyl groups demonstrate notable cytotoxicity. For example:
- BS230 (1-(3,4-dichlorophenyl)piperazine derivative) exhibited superior cytotoxicity against breast cancer cells (MCF7) compared to doxorubicin, with minimal toxicity to healthy (MCF10A) cells .
- Compound 3s (3,4-dichlorophenyl-piperazine) showed IC50 values lower than 5-fluorouracil against liver (HUH7), breast (MCF7), and colon (HCT116) cancer cell lines .
Comparison with Other Substituents :
- Piperazines with 2,4-dichlorophenyl or 2-chlorophenyl substituents showed potent antiproliferative activity but higher cytotoxicity in hemolysis assays .
- 3,5-Dichlorophenyl and 2,4-dichlorophenyl analogs exhibited 3–4-fold lower potency in Bfl-1 inhibition compared to 3,4-dichlorophenyl derivatives .
Table 1: Cytotoxicity of Piperazine Derivatives
Enzyme Inhibition and Binding Interactions
The 3,4-dichlorophenyl group enhances interactions with hydrophobic enzyme pockets:
- SARS-CoV M<sup>pro</sup> Inhibition : 3,4-Dichlorophenyl-piperazine derivatives (e.g., GA-17S ) bind to the S2 pocket of SARS-CoV M<sup>pro</sup>, forming π-stacking interactions with His41 .
- Bfl-1 Inhibition: The 3,4-dichlorophenyl substituent in Compound 1 achieved IC50 = 0.6 μM in FP assays, outperforming 3,5-dichloro (IC50 = 2.4 μM) and monosubstituted analogs .
Comparison with Non-Chlorinated Analogs:
Pharmacokinetic and Structural Modifications
- Boc Protection: The Boc groups in 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine improve solubility and metabolic stability compared to non-protected analogs like 1-(3,4-dichlorophenyl)piperazine hydrochloride .
- Piperazine Skeleton Flexibility : Substituents on the piperazine nitrogen (e.g., cyclohexyl, biphenyl) reduced SARS-CoV M<sup>pro</sup> inhibition, whereas 3,4-dichlorophenyl maintained activity .
Synergistic Effects and Selectivity
- Doxorubicin Synergy : 3,4-Dichlorophenyl-piperazines enhanced doxorubicin cytotoxicity in breast cancer cells at 10–50 μM concentrations .
- Receptor Selectivity : In sigma receptor studies, 3,4-dichlorophenyl-piperazines (e.g., BD1063 ) showed >100-fold selectivity over dopamine, adrenergic, and serotonin receptors .
Biological Activity
1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a piperazine core substituted with a di-tert-butoxycarbonyl (Boc) group and a dichlorophenyl moiety. Its structure can be represented as follows:
This configuration is essential for its interaction with biological targets.
Biological Activity Overview
This compound exhibits various biological activities, primarily related to its interactions with neurotransmitter receptors and enzymes. Research indicates that derivatives of piperazine can modulate serotonin and dopamine receptors, which are crucial for central nervous system (CNS) functions.
Key Activities
- Antidepressant Effects : Piperazine derivatives have shown promise as antidepressants by modulating serotonergic pathways .
- Anticancer Activity : Some studies report that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes such as urease, which is relevant in treating conditions like kidney stones .
1. Anticancer Activity
A study evaluated the antiproliferative effects of several piperazine derivatives on colon carcinoma cells (HCT-15). The results indicated that compounds with a dichlorophenyl substitution exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The IC50 values ranged from 10 µM to 20 µM for different derivatives, highlighting the importance of the substituent's position on the phenyl ring .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1 | 15 | HCT-15 |
| 2 | 12 | HT29 |
| 3 | 18 | Jurkat |
2. CNS Activity
Research has demonstrated that arylpiperazine derivatives can act as dual-target ligands for dopamine D2 and serotonin receptors. A derivative closely related to this compound was tested for its binding affinity to these receptors. The results showed high affinity with Ki values below 100 nM for both receptor types, suggesting potential applications in treating mood disorders .
The biological activity of this compound can be attributed to its ability to interact with multiple targets:
- Serotonin Receptors : The compound's structural features allow it to bind effectively to serotonin receptors (5-HT1A and 5-HT2A), which play vital roles in mood regulation.
- Dopamine Receptors : Its interaction with dopamine receptors contributes to its potential use in treating disorders like schizophrenia and depression.
- Enzyme Inhibition : The presence of the piperazine moiety enhances the compound's ability to inhibit enzymes such as urease effectively.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,4-Di-Boc-2-(3,4-dichlorophenyl)piperazine, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 1-(3,4-dichlorophenyl)piperazine derivatives are synthesized by reacting dichlorophenyl amines with Boc-protected piperazine intermediates under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
- Optimization : Ultrasound-assisted synthesis reduces reaction time and improves yield by enhancing reagent interaction .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : - and -NMR confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and dichlorophenyl/piperazine ring connectivity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 469.1647 observed in related dichlorophenyl-piperazine derivatives) .
- X-ray crystallography : Resolves spatial arrangement of dichlorophenyl and Boc groups .
Q. What are the key solubility and stability considerations for handling this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.
- Storage : Stable at RT in inert atmospheres; Boc groups hydrolyze under acidic/alkaline conditions, necessitating pH-neutral environments .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- SAR Insights :
- 3,4-Dichlorophenyl : Enhances affinity for sigma-1 receptors (e.g., Ki = 0.183 nM for 5-HT in related compounds) .
- Boc Groups : Improve metabolic stability by shielding the piperazine core from oxidative degradation .
Q. What in silico strategies are effective for predicting this compound’s mechanism of action?
- Docking Studies : The 3,4-dichlorophenyl piperazine moiety interacts with hydrophobic grooves in target proteins (e.g., estrogen receptor α), as shown in molecular dynamics simulations. Key residues (Glu542, Ile358) undergo conformational shifts (~1.7–2.3 Å) to accommodate chlorine atoms .
- ADMET Prediction : Tools like SwissADME assess logP (∼3.5) and blood-brain barrier permeability, critical for CNS-targeted studies .
Q. How can contradictory data in pharmacological studies be resolved?
- Case Example : Discrepancies in sigma receptor modulation (agonist vs. inverse agonist effects) may arise from assay conditions (e.g., NMDA-evoked norepinephrine release vs. thrombolysis assays). Validate via:
- Functional Assays : Compare Gi/o protein coupling (pertussis toxin-sensitive pathways) .
- Receptor Occupancy : Radioligand binding assays (e.g., -DTG for sigma-1) quantify competitive inhibition .
Q. What experimental designs are optimal for evaluating anticancer potential?
- In Vitro :
- Antiproliferative Activity : MTT assays (IC values) against cancer cell lines (e.g., HepG2, MCF-7). Piperazine derivatives with 3,4-dichlorophenyl groups show IC <10 µM in breast cancer models .
- Hemolysis/Thrombolysis : Assess selectivity via erythrocyte lysis and clot dissolution assays .
- In Vivo : Xenograft models with pharmacokinetic profiling (e.g., AUC, half-life) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
